molecular formula C10H9F B063686 8-Fluoro-1,2-dihydronaphthalene CAS No. 185918-24-5

8-Fluoro-1,2-dihydronaphthalene

Cat. No.: B063686
CAS No.: 185918-24-5
M. Wt: 148.18 g/mol
InChI Key: WIOLIRIYQNIPLK-UHFFFAOYSA-N
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Description

8-Fluoro-1,2-dihydronaphthalene is a high-value, fluorinated organic intermediate specifically designed for advanced chemical synthesis and drug discovery research. This compound features a strategically positioned fluorine atom on the aromatic ring of a partially saturated naphthalene core, a structure that offers unique electronic and steric properties. Its primary research application lies in its role as a key building block for the synthesis of more complex, fluorinated molecules, particularly in medicinal chemistry where the introduction of fluorine can dramatically alter a compound's metabolic stability, bioavailability, and binding affinity. The dihydronaphthalene scaffold provides a rigid, planar framework that is commonly found in pharmacologically active compounds targeting a range of enzymes and receptors. Researchers utilize this compound to develop novel analogs for potential therapeutics in areas such as oncology, central nervous system (CNS) disorders, and inflammatory diseases. Its mechanism of action is not intrinsic but is conferred upon its derivatives; it serves as a precursor for molecules that may act as enzyme inhibitors, receptor agonists/antagonists, or molecular probes. The presence of the fluorine atom allows for detailed study of structure-activity relationships (SAR) and is invaluable in the design of positron emission tomography (PET) radiotracers when the fluorine-18 isotope is incorporated. This reagent is an essential tool for chemists and researchers aiming to explore the profound effects of fluorination on the physicochemical and pharmacological properties of organic molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-fluoro-1,2-dihydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1,3-5,7H,2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOLIRIYQNIPLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C1)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585789
Record name 8-Fluoro-1,2-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185918-24-5
Record name 8-Fluoro-1,2-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 8 Fluoro 1,2 Dihydronaphthalene and Its Derivatives

Direct Fluorination Approaches to Dihydronaphthalene Skeletons

Direct fluorination strategies aim to introduce a fluorine atom onto a pre-formed dihydronaphthalene core. These methods can be advantageous in terms of step economy.

Halofluorination Reactions on 1,2-Dihydronaphthalene (B1214177) Precursors

Halofluorination involves the addition of a halogen and a fluorine atom across a double bond. While no direct halofluorination of 1,2-dihydronaphthalene to yield an 8-fluoro derivative is explicitly detailed in the reviewed literature, the principles can be applied from reactions on analogous cyclic alkenes. A common and effective method for the vicinal halofluorination of alkenes utilizes a combination of an N-haloimide, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), with a fluoride (B91410) source like hydrogen fluoride-pyridine complex (HF-pyridine). organic-chemistry.orgresearchgate.net

The reaction is proposed to proceed through a halonium ion intermediate, which is subsequently attacked by a fluoride ion. In cyclic systems like cyclohexene, this attack occurs in an anti-fashion, leading to trans products. organic-chemistry.org For 1,2-dihydronaphthalene, this would result in the formation of a trans-halofluoro-tetralin derivative. The regioselectivity follows Markovnikov's rule, where the halogen adds to the less substituted carbon and the fluoride to the more substituted carbon, which can better stabilize a partial positive charge. organic-chemistry.orgresearchgate.net Another similar transformation is iodofluorination, which can be achieved using iodine in combination with HF-pyridine and an oxidant like potassium persulfate (K₂S₂O₈). nih.govresearchgate.net

Table 1: Representative Halofluorination of Alkenes

AlkeneHalogen SourceFluoride SourceSolventProductYield (%)Reference
StyreneTCCAHF-PyridineCH₂Cl₂2-chloro-1-fluoro-1-phenylethane80 researchgate.net
CyclohexeneTBCAHF-PyridineCH₂Cl₂trans-1-bromo-2-fluorocyclohexane85 researchgate.net
1-MethylcyclohexeneTBCAHF-PyridineCH₂Cl₂2-bromo-1-fluoro-1-methylcyclohexane88 organic-chemistry.org

TCCA: Trichloroisocyanuric acid, TBCA: Tribromoisocyanuric acid

Electrophilic Fluorination Strategies in Dihydronaphthalene Synthesis

Electrophilic fluorinating agents, particularly those with a nitrogen-fluorine (N-F) bond, have become powerful tools in modern organic synthesis. ref.ac.uk Selectfluor® (F-TEDA-BF₄) is a prominent, commercially available reagent known for its effectiveness and ease of handling. ref.ac.ukorganic-chemistry.org While direct electrophilic fluorination of the double bond in 1,2-dihydronaphthalene is not a commonly reported strategy, the fluorination of enol esters or enol ethers derived from tetralones presents a viable indirect route. The reaction of enol esters with Selectfluor® proceeds under mild conditions to furnish α-fluoroketones. core.ac.uknih.gov Mechanistic studies suggest a polar, two-electron process that goes through an oxygen-stabilized carbocation intermediate rather than a single-electron transfer (SET) mechanism. nih.govnih.gov This approach is widely used in the synthesis of fluorinated steroids. core.ac.uk

Precursor-Based Synthetic Routes

These strategies involve the synthesis of the fluorinated dihydronaphthalene ring system from precursors that either already contain the fluorine atom or are converted into the target structure in a later step.

Derivatization of Fluorinated Naphthalene (B1677914) and Dihydronaphthalene Precursors

A logical approach to 8-fluoro-1,2-dihydronaphthalene is the partial reduction of a corresponding fluorinated naphthalene. For instance, 1-fluoronaphthalene (B124137) could be selectively reduced. While specific conditions for the reduction of 1-fluoronaphthalene to this compound were not found, Birch reduction is a classic method for the partial reduction of aromatic rings. For example, 1-tetralone (B52770) can be reduced to 1,2,3,4-tetrahydronaphthalene (B1681288) using lithium in liquid ammonia. wikipedia.org Applying such a reduction to 1-fluoronaphthalene could potentially yield the desired dihydronaphthalene isomer, although control of regioselectivity can be a challenge.

Utilization of 1-Tetralones for Dihydronaphthalene Formation

A robust and frequently employed method for synthesizing 1,2-dihydronaphthalenes starts from the corresponding 1-tetralones. wikipedia.org This two-step process involves the reduction of the ketone to a secondary alcohol, followed by acid-catalyzed dehydration.

The key to this synthesis is the availability of the fluorinated precursor, 8-fluoro-1-tetralone (B1339802). uni.lu The synthesis of a related compound, 8-fluoro-5-methoxy-1-tetralone, has been reported. rsc.org The general synthesis of tetralones can be achieved through intramolecular Friedel-Crafts acylation of γ-arylbutyric acids or their corresponding acid chlorides. organic-chemistry.orgsemanticscholar.orgorgsyn.org

Once the 8-fluoro-1-tetralone is obtained, it can be reduced to 8-fluoro-1,2,3,4-tetrahydro-1-naphthalenol using a reducing agent like sodium borohydride. Subsequent treatment of this alcohol with an acid catalyst (e.g., p-toluenesulfonic acid) would induce dehydration to form the target molecule, this compound.

Table 2: Synthesis of 1,2-Dihydronaphthalene from 1-Tetralone

StepReactantReagentsProductReference
1. Reduction1-TetraloneCa, liq. NH₃1-Tetralol wikipedia.org
2. Dehydration1-TetralolAcetic Anhydride (B1165640)1-Phenyl-3,4-dihydronaphthalene* wikipedia.org

This example shows the dehydration of a Grignard product, but the principle applies to the simple tetralol.

Asymmetric Synthetic Approaches to Monofluorinated 1-Amino-1,2-dihydronaphthalene Derivatives

Significant progress has been made in the asymmetric synthesis of fluorinated 1-amino-1,2-dihydronaphthalene derivatives, which are valuable chiral building blocks. acs.org Research has demonstrated two complementary strategies to access enantioenriched 1-amino-4-fluoro-1,2-dihydronaphthalene derivatives. acs.org One approach involves an elimination reaction from a common precursor, where careful optimization of the amount of base used allows for divergent pathways to either the desired aminofluoroolefin or a fluorinated 1,3-amino alcohol. acs.org These methods provide access to novel and structurally interesting fluorinated scaffolds based on the dihydronaphthalene backbone.

Catalytic and Advanced Synthetic Strategies

Modern organic synthesis provides a sophisticated toolkit for the construction of complex cyclic systems. For fluorinated dihydronaphthalenes, catalytic processes and advanced cyclization reactions offer efficient and selective routes. These methods include metal-catalyzed transformations that proceed via radical intermediates, metathesis reactions for ring formation, ring-expansion strategies, intramolecular cyclizations, and cycloaddition reactions.

Metal-Catalyzed Processes (e.g., Cobalt(III)-Carbene Radical Intermediates)

A powerful strategy for the synthesis of substituted 1,2-dihydronaphthalenes involves the use of cobalt catalysis, which proceeds through a cobalt(III)-carbene radical intermediate. rsc.orgnih.gov This method utilizes readily available o-styryl N-tosyl hydrazones as starting materials. The reaction is initiated by the activation of the hydrazone by a low-spin cobalt(II) complex, such as [Co(II)(TPP)] (TPP = tetraphenylporphyrin), to form a cobalt(III)-carbene radical. nih.gov

The mechanism is believed to proceed not through a direct radical rebound but via the formation of a reactive ortho-quinodimethane (o-QDM) intermediate. This intermediate is released from the metal center and subsequently undergoes a 6π-electrocyclization to form the 1,2-dihydronaphthalene ring system. rsc.orgnih.gov The involvement of radical intermediates has been confirmed by trapping experiments. nih.gov

This methodology has been successfully applied to a variety of substrates, affording the desired dihydronaphthalene products in good to excellent yields, particularly when an electron-withdrawing group like an ester is present at the vinylic position. rsc.orgnih.gov While the direct synthesis of an 8-fluoro substituted derivative is not explicitly detailed, the tolerance of the reaction for various substituents on the aromatic ring suggests its applicability for preparing fluorinated analogs.

Substrate (R¹ substituent)Product Yield (%)Reference
H81 rsc.org
4-Me85 rsc.org
4-OMe91 rsc.org
4-Cl72 rsc.org
3-OMe79 rsc.org

Table 1. Yields for the cobalt-catalyzed synthesis of various substituted 1,2-dihydronaphthalenes.

Ring-Closing Metathesis in Fluorinated Systems

Ring-closing metathesis (RCM) is a versatile and widely used reaction in organic synthesis to form cyclic alkenes from acyclic dienes, driven by the formation of volatile ethylene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by metal-alkylidene complexes, most notably those based on ruthenium (e.g., Grubbs catalysts) or molybdenum. thieme-connect.de The key intermediate in the catalytic cycle is a metallacyclobutane. wikipedia.org

The application of RCM to fluorinated substrates presents unique challenges, but successful examples have been reported for the synthesis of fluorinated carbo- and heterocycles. academie-sciences.frresearchgate.net For instance, vinyl fluorides integrated into α,β-unsaturated carbonyl systems have been shown to be suitable substrates for RCM. researchgate.net The synthesis of fluorinated lactams and lactones bearing a vinyl fluoride moiety has been achieved using Grubbs II catalyst. researchgate.net

Although the direct RCM synthesis of this compound is not prominently documented, the synthesis of fluorinated heterocycles demonstrates the principle. For example, the RCM of bisolefins containing a fluoroalkene linked by an oxaza moiety has been used to produce seven-membered fluorinated heterocycles in high yields under dilute conditions. academie-sciences.fr

Catalyst Loading (mol %)Reaction ConditionsProduct Yield (%)Reference
10Toluene (B28343), 110 °C, 2h30 academie-sciences.fr
20Toluene, 110 °C, 2h79 academie-sciences.fr
30Toluene, 110 °C, 2h90 academie-sciences.fr

Table 2. Synthesis of a 7-membered fluorinated heterocycle (4-fluoro-3,6,7-trihydro-1,2-oxazepine) via RCM, showing the effect of catalyst loading.

Intramolecular Reductive Cyclization Approaches

Intramolecular reductive cyclization provides a direct and stereoselective method for synthesizing cyclic alcohols. A notable example is the copper-catalyzed intramolecular reductive cyclization of benz-tethered 1,3-dienes that contain a ketone moiety. nih.gov This process effectively constructs the 1,2-dihydronaphthalene-1-ol skeleton with high levels of enantioselectivity and diastereoselectivity. nih.gov

The reaction proceeds via the formation of allylcopper intermediates from the diene substrate. Isomerization leads to a specific (E)-allylcopper species that undergoes selective intramolecular allylation through a six-membered boatlike transition state to give the final product. nih.gov The resulting dihydronaphthalene-1-ol can be further modified, for instance, by hydrogenation of the olefin moiety to access the fully saturated tetralin core. nih.gov This methodology is highly relevant for the synthesis of the core structure of this compound, assuming a suitably fluorinated precursor could be prepared.

SubstrateYield (%)Enantiomeric Excess (%)Diastereomeric RatioReference
Phenyl-substituted diene-ketone8299>20:1 nih.gov
Naphthyl-substituted diene-ketone8699>20:1 nih.gov
Thienyl-substituted diene-ketone7599>20:1 nih.gov

Table 4. Asymmetric synthesis of 1,2-dihydronaphthalene-1-ols via copper-catalyzed intramolecular reductive cyclization.

Diels-Alder Cycloaddition Reactions in Fluorinated Dihydronaphthalene Synthesis

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of cyclic compound synthesis. The intramolecular variant, particularly the dehydro-Diels-Alder (DDA) reaction, is a powerful tool for constructing aromatic and hydroaromatic systems. The DDA reaction of styrene-ynes has been successfully employed to selectively synthesize aryldihydronaphthalene lignans (B1203133). nih.gov The selectivity between the fully aromatic arylnaphthalene and the aryldihydronaphthalene product can be controlled by the choice of solvent. nih.gov

The introduction of fluorine into the Diels-Alder reaction can be achieved by using either a fluorinated diene or a fluorinated dienophile. nih.gov For example, the reaction of β-fluoro-β-nitrostyrenes with cyclic dienes has been shown to produce monofluorinated bicyclic adducts in high yields. nih.gov This demonstrates the feasibility of incorporating fluorine into complex scaffolds using this cycloaddition strategy. By designing a precursor with a fluorine atom on the styrenyl portion of a styrene-yne, the DDA reaction could provide a direct entry to this compound derivatives.

Styrene-yne PrecursorSolventProductYield (%)Reference
21aDMFAryldihydronaphthalene 2490 (2:1 mixture of regioisomers) nih.gov
21bDMF7,8-dihydrotaiwanin C (3)90 (1.8:1 mixture of regioisomers) nih.gov
21cDMFCollinusin (4) / 7,8-dihydroisojusticidin B (8)81 (1.5:1 mixture of products) nih.gov

Table 5. Synthesis of aryldihydronaphthalene derivatives via intramolecular dehydro-Diels-Alder (DDA) reactions.

Chemical Reactivity and Transformation Mechanisms of 8 Fluoro 1,2 Dihydronaphthalene Systems

Electrophilic and Nucleophilic Reactions on the Dihydronaphthalene Moiety

The double bond in the dihydronaphthalene moiety is susceptible to attack by both electrophiles and nucleophiles. The fluorine substituent at the 8-position, being highly electronegative, exerts a strong inductive electron-withdrawing effect. This effect deactivates the aromatic ring towards electrophilic aromatic substitution and also influences the reactivity of the adjacent double bond.

Electrophilic Addition:

In general, alkenes readily undergo electrophilic addition reactions. For instance, the reaction of alkenes with hydrogen halides proceeds via the formation of a carbocation intermediate. libretexts.org The rate of this reaction is dependent on the stability of the carbocation formed. In the case of 8-fluoro-1,2-dihydronaphthalene, the electron-withdrawing fluorine atom would destabilize a carbocation formed at the adjacent carbon atom, thus making electrophilic attack less favorable compared to non-fluorinated analogues. Aromatic rings themselves are nucleophilic and react with strong electrophiles. csbsju.edu While direct fluorination of aromatic compounds is often too reactive, reagents like F-TEDA-BF4 can be used. pressbooks.pub

Nucleophilic Attack:

Fluorinated alkenes and cycloalkenes are often susceptible to nucleophilic attack. researchgate.net This is a complementary reactivity to their non-fluorinated counterparts. The presence of fluorine can render the double bond electron-deficient and thus more prone to attack by nucleophiles. In nucleophilic aromatic substitution (SNAr) reactions, fluorine can act as a good leaving group, a consequence of its high electronegativity which facilitates the initial nucleophilic attack, as the C-F bond cleavage is not the rate-determining step. masterorganicchemistry.com This reactivity is particularly enhanced in polyfluoroarenes. nih.gov The general principle is that electron-withdrawing groups accelerate nucleophilic aromatic substitution. masterorganicchemistry.com Organic photoredox catalysis has emerged as a method to enable nucleophilic aromatic substitution of unactivated fluoroarenes. nih.gov

Ring Contraction and Rearrangement Reactions

1,2-Dihydronaphthalenes can undergo fascinating rearrangement reactions, often mediated by heavy metal salts or hypervalent iodine compounds, leading to the formation of indane derivatives. These reactions are of significant synthetic interest.

A metal-free approach for the synthesis of indanes involves the ring contraction of 1,2-dihydronaphthalenes promoted by the hypervalent iodine reagent, (diacetoxyiodo)benzene (B116549) (PIDA) or more commonly, hydroxy(tosyloxy)iodobenzene (HTIB, Koser's reagent). researchgate.netsemanticscholar.org This oxidative rearrangement can be performed under mild conditions in various solvents. semanticscholar.org The reaction diastereoselectively yields trans-1,3-disubstituted indanes. masterorganicchemistry.comsemanticscholar.org

The proposed mechanism for the reaction with Koser's reagent involves the anti-addition of the reagent to the double bond of the dihydronaphthalene. This is followed by a 1,2-aryl migration and subsequent displacement of the iodobenzene (B50100) moiety to form an oxonium ion. The oxonium ion is then trapped by the solvent (e.g., methanol) to afford the indane product. masterorganicchemistry.com The use of polar, non-nucleophilic fluoroalcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to significantly improve the yields of the desired ring-contracted products. semanticscholar.org

Starting MaterialReagentSolventProductYield
1,2-Dihydronaphthalene (B1214177)PhI(OH)OTsMeOH1-Methoxy-2,3-dihydro-1H-indene36% semanticscholar.org
1,2-DihydronaphthalenePhI(OH)OTsTFE1-(2,2,2-Trifluoroethoxy)-2,3-dihydro-1H-indeneImproved yield semanticscholar.org

This table presents data for the parent 1,2-dihydronaphthalene to illustrate the general reaction. The presence of an electron-withdrawing fluorine atom in this compound would likely influence the rate and efficiency of this transformation.

Thallium(III) salts, particularly thallium(III) nitrate (B79036) (TTN), are effective reagents for the oxidative rearrangement of 1,2-dihydronaphthalenes to form indane derivatives. scielo.brslideshare.net The reaction is typically carried out in methanol (B129727) or trimethylorthoformate. scielo.br

The mechanism is believed to proceed through the formation of a thallonium ion, followed by a Markovnikov-sense ring opening by the solvent to give a trans-oxythallated adduct. scielo.br Subsequent rearrangement involving a 1,2-aryl shift leads to the ring-contracted indane product.

The electronic nature of the substituents on the aromatic ring plays a crucial role in this rearrangement. scielo.br Electron-donating groups on the aromatic ring favor the rearrangement, leading to good yields of the indane products. Conversely, electron-withdrawing groups, such as bromo and nitro groups, disfavor the rearrangement and lead to the formation of side products like glycolic derivatives and naphthalenes. scielo.br Given that fluorine is a strongly electron-withdrawing group, it is expected that the thallium(III)-mediated ring contraction of this compound would be less efficient compared to its non-fluorinated or electron-donating group-substituted counterparts.

Substituent on DihydronaphthaleneSolventProductYield of Indane
HTMOF1-Formyl-indan (as dimethyl acetal)Good scielo.br
Methoxy (electron-donating)TMOFMethoxy-substituted indanExcellent scielo.br
Bromo (electron-withdrawing)MeOHBromo-substituted indanLow scielo.br
Nitro (electron-withdrawing)MeOHNitro-substituted indanPoor scielo.br

This table summarizes the effect of substituents on the thallium(III)-mediated ring contraction of 1,2-dihydronaphthalenes.

The iodine(III) and thallium(III)-mediated reactions are prime examples of oxidative rearrangements of 1,2-dihydronaphthalenes. These transformations generally involve the oxidation of the double bond, followed by a skeletal rearrangement. Other oxidizing agents can also effect transformations of the dihydronaphthalene system. For instance, enzymatic oxidation of 1,2-dihydronaphthalene by certain bacterial strains can lead to dihydroxylated products. researchgate.netnih.gov While not strictly a rearrangement to an indane, these oxidative processes highlight the reactivity of the dihydronaphthalene core. The discovery of oxidative skeletal rearrangements of other naphthalene-derived systems, such as 1,1'-binaphthalene-2,2'-diamines, to form azaacenes further underscores the rich chemistry of oxidative processes on naphthalene (B1677914) frameworks. nih.govmdpi.comtandfonline.com

Fluorine-Directed Reactivity and Selectivity

The fluorine substituent can exert a directing effect in chemical reactions, influencing the regioselectivity of the outcome. This is due to a combination of its strong inductive effect and its ability to participate in resonance, albeit weakly.

The direct incorporation of both a fluorine atom and a sulfur-containing group across a double bond is a valuable transformation in organic synthesis. Electrochemical methods have been developed for the vicinal fluorosulfenylation and fluorosulfoxidation of alkenes. semanticscholar.org

In a typical electrochemical fluorosulfenylation, an undivided cell with a carbon anode and a platinum cathode is used. The reaction of an alkene with a sulfenyl source in the presence of a fluoride (B91410) source like Et3N•3HF yields a β-fluorosulfide. semanticscholar.org The mechanism is proposed to proceed through a radical-polar crossover involving an episulfonium ion intermediate. Further electrochemical oxidation of the resulting fluorosulfide at a higher potential can lead to the corresponding fluorosulfoxide. semanticscholar.org

Stereochemical Outcomes in Fluorinated Dihydronaphthalene Reactions

The stereochemistry of reactions involving fluorinated dihydronaphthalenes is a critical aspect that dictates the three-dimensional arrangement of atoms in the resulting products. The introduction of a fluorine atom can significantly influence the stereochemical course of a reaction due to its unique electronic properties and size.

In the context of halofluorination of 1,2-dihydronaphthalene, the reaction proceeds with a high degree of stereospecificity. When using a combination of an N-halosuccinimide (such as N-chloro-, N-bromo-, or N-iodosuccinimide) and a hydrogen fluoride-pyridine mixture, the addition occurs in an anti fashion. This means that the halogen and fluorine atoms add to opposite faces of the dihydronaphthalene ring system. This initial anti adduct can subsequently isomerize to the syn adduct under the reaction conditions, where both atoms are on the same face. The elimination of hydrogen halide to form 1-fluoro-3,4-dihydronaphthalene under basic conditions proceeds exclusively from the syn adduct. oup.com

Quantum mechanical modeling has been employed to understand the high diastereoselectivity observed in the epoxidation of chiral 1,2-dihydronaphthalenes. These studies suggest that the observed stereoselectivity is not primarily due to long-range steric interactions. Instead, the preference for the observed major product can be explained by a model that favors a staggered, asynchronous transition state, which is achieved through an axial attack of the oxidizing agent. acs.org This indicates that torsional and electronic effects, rather than simple steric hindrance, play a dominant role in determining the stereochemical outcome.

Furthermore, enzymatic reactions showcase remarkable stereoselectivity. For instance, the oxidation of 1,2-dihydronaphthalene by Sphingomonas yanoikuyae strains, which express biphenyl (B1667301) dioxygenase, leads to the formation of specific stereoisomers. Strain B1 primarily produces (-)-(1R,2S)-cis-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene. nih.gov A mutant strain, B8/36, which lacks cis-biphenyl dihydrodiol dehydrogenase activity, accumulates (+)-(1R,2S)-cis-1,2-dihydroxy-1,2-dihydronaphthalene. nih.govresearchgate.net This highlights the enzyme's ability to control the stereochemistry of the dihydroxylation reaction.

The development of synthetic methods to construct aryldihydronaphthalene derivatives also places a strong emphasis on stereocontrol. nih.gov For example, the stereoinvertive nucleophilic substitution at a quaternary carbon stereocenter in cyclopropyl (B3062369) carbinol derivatives provides a route to highly congested tertiary homoallyl alcohols and ethers with excellent diastereopurity. researchgate.net

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving this compound is fundamental to controlling product formation and developing new synthetic methodologies. These investigations often involve a combination of experimental studies, such as trapping of intermediates and kinetic analysis, along with computational modeling.

Radical reactions offer a powerful avenue for the functionalization of dihydronaphthalene systems. The thermal decomposition of 1,2-dihydronaphthalene itself has been shown to proceed through radical intermediates. osti.gov

A notable example of a radical-mediated transformation is the cobalt-catalyzed synthesis of substituted 1,2-dihydronaphthalenes. nih.govrsc.org This reaction is proposed to proceed through a cobalt(III)-carbene radical intermediate. nih.govrsc.orgnih.gov This intermediate is formed from the activation of a tosyl hydrazone precursor by a cobalt(II) complex. nih.govrsc.org The subsequent steps are thought to involve a hydrogen atom transfer (HAT) from the benz-allylic position to the carbene radical, followed by a radical rebound to close the ring. nih.gov Experimental evidence, including spin-trapping experiments, supports the radical nature of this process. nih.govrsc.org

Thiyl radicals (RS•) are another class of reactive intermediates that can participate in reactions with dihydronaphthalene derivatives. wikipedia.org These radicals are readily generated from thiols and can add to double bonds in a process known as the thiol-ene reaction. wikipedia.org While specific studies on the reaction of thiyl radicals with this compound are not detailed in the provided context, the general reactivity of thiyl radicals suggests their potential for initiating cyclization cascades and other transformations. nih.govprinceton.edunih.gov

Cycloaddition reactions are a cornerstone of organic synthesis for constructing cyclic molecules. researchgate.net These reactions can proceed through either a concerted mechanism , where all bond-making and bond-breaking events occur in a single transition state, or a stepwise mechanism , which involves the formation of one or more intermediates. libretexts.org

The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. While often depicted as a concerted process, stepwise pathways involving diradical or zwitterionic intermediates can also be operative. researchgate.net Computational studies on the 1,3-dipolar cycloaddition of nitrone to various dipolarophiles have shown that the nature of the reactants can influence whether the reaction is concerted or stepwise. nih.gov For typical alkenes, the concerted path is generally favored. nih.gov

In the context of dihydronaphthalene synthesis, a concerted [3+2] dipolar cycloaddition between an epoxide and a dipolarophile has been reported. nih.gov The distinction between concerted and stepwise mechanisms is crucial as it can affect the stereochemical outcome of the reaction. Concerted reactions are often highly stereospecific, while stepwise reactions may lead to a loss of stereochemical information if the intermediate has a sufficient lifetime to undergo bond rotation. libretexts.org

The formation of specific, often transient, intermediates can dictate the final product of a reaction.

Episulfonium ions are three-membered ring intermediates containing a positively charged sulfur atom. They are commonly formed during the addition of sulfenyl halides to alkenes. While not explicitly detailed for this compound in the provided context, their formation in related systems would lead to anti-addition products.

Ortho-quinodimethane (o-QDM) intermediates are highly reactive species that can be generated in situ and trapped in cycloaddition reactions to form polycyclic frameworks. bioengineer.orgchemrxiv.orgacs.orgchemistryworld.comrsc.org In the cobalt-catalyzed synthesis of 1,2-dihydronaphthalenes, an alternative pathway to the direct radical rebound involves the dissociation of an ortho-quinodimethane fragment from the catalyst, which then undergoes a 6π-electrocyclization to form the dihydronaphthalene product. nih.gov This pathway is supported by DFT calculations and the observation that certain substrates yield products consistent with an o-QDM intermediate. rsc.org

Cyclobutenes can also be involved as intermediates in certain transformations, particularly in photochemical reactions or in rearrangements of other cyclic systems.

The conditions under which a reaction is performed can have a profound impact on the operative mechanism and, consequently, the product distribution. Factors such as temperature, solvent, catalyst, and the nature of the reactants can all play a role in directing a reaction down one pathway over another.

In the cobalt-catalyzed synthesis of 1,2-dihydronaphthalenes, the choice of base and solvent was found to significantly affect the yield of the desired product. nih.gov For instance, using lithium tert-butoxide as the base and toluene (B28343) as the solvent provided the highest yield in the initial optimization studies. nih.gov

Furthermore, the substituent on the starting material can lead to a divergence in the reaction pathway. In the same cobalt-catalyzed system, substrates with an alkyl substituent on the allylic position did not yield the expected 1,2-dihydronaphthalene but instead formed E-aryl dienes. nih.govrsc.org This change in outcome is rationalized by the intermediacy of an ortho-quinodimethane, which can either undergo a 6π-cyclization to the dihydronaphthalene or a oup.combioengineer.org-hydride shift to produce the aryl diene. rsc.org

Temperature control is also critical in some reactions. For example, in a one-pot synthesis of aryldihydronaphthalenes via a [3+2] dipolar cycloaddition, maintaining the correct temperature was crucial for minimizing the formation of undesired side products and achieving high selectivity. nih.gov

The following table summarizes the influence of reaction conditions on the synthesis of 1,2-dihydronaphthalene derivatives from a tosyl hydrazone substrate using a cobalt(II) catalyst.

Table 1: Optimization of Reaction Conditions for Cobalt-Catalyzed Dihydronaphthalene Synthesis This interactive table summarizes the effect of different bases and solvents on the yield of 1,2-dihydronaphthalene (2a) from the corresponding tosyl hydrazone (1a) using [Co(TPP)] as the catalyst. Data sourced from a study on cobalt-catalyzed metallo-radical reactions. nih.gov

Entry Catalyst Base Equivalents of Base Solvent Yield (%)
1 [Co(TPP)] LiOtBu 1.2 PhCl 81
2 [Co(TPP)] KOtBu 1.2 PhCl 71
3 [Co(TPP)] NaOtBu 1.2 PhCl 66
4 [Co(TPP)] K2CO3 1.2 PhCl 69
5 [Co(TPP)] NaOMe 1.2 PhCl 67
6 [Co(TPP)] LiOtBu 1.2 PhCH3 95
7 [Co(TPP)] LiOtBu 2 PhCH3 54
8 [Co(TPP)] LiOtBu 3 PhCH3 0
9 [Co(TPP)] LiOtBu 1.2 THF 84

Spectroscopic and Structural Characterization of 8 Fluoro 1,2 Dihydronaphthalene and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For fluorinated compounds like 8-Fluoro-1,2-dihydronaphthalene, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of the molecular framework and the electronic environment of the fluorine atom.

Proton NMR (¹H NMR) Analysis of Fluorinated Dihydronaphthalenes

Proton NMR (¹H NMR) provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In this compound, the spectrum would consist of signals for the aromatic protons and the aliphatic protons on the partially saturated ring.

The spectrum of the parent compound, 1,2-dihydronaphthalene (B1214177), shows a complex multiplet for the four aromatic protons (H-5, H-6, H-7, H-8) typically between δ 6.85 and 7.29 ppm. chemicalbook.com The olefinic protons (H-3, H-4) and the aliphatic protons (H-1, H-2) appear further upfield. chemicalbook.com

For this compound, the introduction of a highly electronegative fluorine atom at the C-8 position would significantly influence the ¹H NMR spectrum:

Chemical Shifts : The fluorine atom would exert a through-space electronic effect and through-bond inductive and mesomeric effects, altering the chemical shifts of nearby protons. The H-7 proton, being ortho to the fluorine, would experience the most significant effect, likely a downfield shift. The H-5 proton (para) would also be affected, while the H-6 proton (meta) would show a smaller shift.

Coupling (J-coupling) : Protons on the aromatic ring will not only couple with each other (³JHH, ⁴JHH) but will also exhibit coupling to the fluorine nucleus (JHF). This heteronuclear coupling is transmitted through the bonding network over several bonds. The ortho coupling (³JHF between F-8 and H-7) is typically the largest, followed by meta (⁴JHF between F-8 and H-6) and para coupling (⁵JHF between F-8 and H-5). These additional couplings would increase the complexity of the aromatic signals, turning them from simple multiplets into doublets of multiplets.

Table 1: Predicted ¹H NMR Data for this compound (Based on data for 1,2-dihydronaphthalene and known fluorine substituent effects)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted H-F Coupling Constants (JHF, Hz)
H-1~2.3m-
H-2~2.8m-
H-3~6.0m-
H-4~6.4m-
H-57.0 - 7.3ddd⁵JHF ≈ 1-2
H-66.9 - 7.2ddd⁴JHF ≈ 5-8
H-77.1 - 7.4ddd³JHF ≈ 8-11

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) is used to determine the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a single peak. For fluorinated compounds, the spectra are complicated by C-F coupling.

The ¹³C spectrum for 1,2-dihydronaphthalene features ten distinct signals corresponding to its ten carbon atoms. chemicalbook.com The introduction of a fluorine atom at C-8 in this compound would cause two major changes:

Chemical Shifts : The C-8 carbon, directly bonded to the fluorine, would experience a very large downfield shift and its signal would be located at a much higher frequency compared to its position in the parent compound. The carbons ortho (C-7, C-8a) and para (C-5a) to the fluorine would also have their chemical shifts altered due to electronic effects.

C-F Coupling : The fluorine nucleus (I=1/2) couples with the carbon nuclei, splitting the carbon signals into doublets. The magnitude of the one-bond coupling constant (¹JCF) is typically very large (240-260 Hz for aromatic C-F bonds). chemicalbook.com Two-bond (²JCF), three-bond (³JCF), and even four-bond (⁴JCF) couplings are also observed, with their magnitudes decreasing with distance. chemicalbook.com These couplings are invaluable for confirming the position of the fluorine substituent.

Table 2: Predicted ¹³C NMR Data for this compound (Based on data for 1,2-dihydronaphthalene and known fluorine substituent effects)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling Constant (JCF, Hz)
C-1~23-
C-2~28-
C-3~127-
C-4~129-
C-4a~134⁴JCF ≈ 2-4
C-5~127³JCF ≈ 8-10
C-6~128⁴JCF ≈ 3-5
C-7~115²JCF ≈ 20-25
C-8~160¹JCF ≈ 245-255
C-8a~125²JCF ≈ 15-20

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to analyze fluorine-containing compounds. alfa-chemistry.com The ¹⁹F nucleus has 100% natural abundance and a spin of 1/2, making it easy to observe. alfa-chemistry.com Its key feature is a very wide range of chemical shifts, which makes the spectrum highly sensitive to the local electronic environment. alfa-chemistry.comucsb.edu

For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal, as there is only one fluorine atom in the molecule.

Chemical Shift : The chemical shift of fluorine attached to an aromatic ring (aryl fluoride) typically falls within the range of -100 to -170 ppm relative to CFCl₃. ucsb.edu The precise shift for this compound would depend on the electronic nature of the dihydronaphthalene ring system.

Coupling : In a proton-coupled ¹⁹F NMR spectrum, the fluorine signal would be split into a complex multiplet due to couplings with the neighboring protons, primarily H-7 (³JHF) and H-6 (⁴JHF). This coupling pattern provides definitive proof of the fluorine's position on the aromatic ring.

Table 3: Predicted ¹⁹F NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
F-8-110 to -140ddd

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups and providing a structural fingerprint.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The spectrum is a plot of absorbance versus wavenumber. For this compound, the IR spectrum would display characteristic bands for its aromatic and aliphatic components.

Key expected absorption bands would include:

C-H Stretching : Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the -CH₂- groups would be observed just below 3000 cm⁻¹.

C=C Stretching : Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

C-F Stretching : The most direct evidence of fluorination would be the C-F stretching band. For aryl fluorides, this is a strong absorption typically found in the 1100-1300 cm⁻¹ region. Its exact position can provide clues about the electronic environment.

C-H Bending : Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region are characteristic of the substitution pattern on the aromatic ring.

Raman Spectroscopy in Structural Characterization

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light from a molecule and measures the energy shifts in the scattered light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability.

For a molecule like this compound:

Symmetric vibrations and vibrations of non-polar bonds often produce strong Raman signals. The C=C stretching vibrations of the aromatic ring are typically strong in the Raman spectrum.

The C-F bond, while having a strong dipole, is not always a strong Raman scatterer. However, a band corresponding to the C-F stretching vibration may be observable.

Raman spectroscopy is particularly useful for studying the skeletal vibrations of the carbon framework, providing a unique fingerprint of the molecule. chemrxiv.org

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

The molecular ion peak (M+) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Given that the molecular weight of 1,2-dihydronaphthalene is approximately 130.19 g/mol nih.govnist.gov, the introduction of a fluorine atom in place of a hydrogen atom would result in a molecular weight of approximately 148.18 g/mol for C₁₀H₉F. The molecular ion peak for aromatic compounds is typically strong due to the stability of the aromatic ring system libretexts.org.

Upon electron impact ionization, the molecular ion of this compound would undergo fragmentation. The principal fragmentation pathways for aromatic halides involve the loss of the halogen atom miamioh.edu. Therefore, a significant fragment ion would be expected from the loss of a fluorine radical (F•), resulting in a peak at M-19. Another common fragmentation pathway for aromatic compounds is the loss of acetylene (B1199291) (C₂H₂), which would lead to a peak at M-26 youtube.com. The presence of the dihydronaphthalene structure also allows for fragmentation within the non-aromatic portion of the molecule. For instance, the fragmentation of 1,2-dihydronaphthalene shows characteristic losses that could also be anticipated for its fluorinated analog nih.gov.

A proposed fragmentation pattern for this compound is outlined below:

Proposed Fragment m/z Origin
[C₁₀H₉F]⁺•~148Molecular Ion
[C₁₀H₉]⁺129Loss of F•
[C₈H₇F]⁺•122Loss of C₂H₂
[C₇H₇]⁺91Tropylium ion, common in aromatic compounds

It is important to note that this proposed fragmentation is based on general principles and data for related compounds. Experimental verification is necessary for definitive structural confirmation.

Computational Chemistry for Structural Validation and Prediction

Computational chemistry provides powerful tools for the validation of experimental findings and the prediction of molecular properties, offering deep insights into the structure, stability, and reactivity of molecules like this compound.

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are instrumental in determining molecular conformations and geometries. A notable study on a derivative, trans-1,2-dihydroxy-1,2-dihydro-8-fluoronaphthalene, utilized the ab initio gradient method at the 4-21G level to investigate the impact of fluorine substitution on the conformational and structural properties of naphthalene (B1677914) dihydrodiols nih.gov.

The research revealed that, similar to the non-fluorinated analog, the conformation with diequatorial hydroxyl groups is the most stable nih.gov. This indicates that the fundamental conformational preferences of the dihydronaphthalene ring are maintained despite the introduction of the fluorine atom. However, the fluorine substituent does induce subtle yet significant changes in the molecular geometry. The study discussed the structural differences between the fluorinated and unfluorinated naphthalene dihydrodiols, highlighting the influence of the electronegative fluorine atom on bond lengths and angles within the aromatic ring and the dihydro portion of the molecule nih.gov. These computational findings are crucial for understanding how fluorine substitution can modulate the biological activity of such compounds nih.gov.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of this compound. DFT calculations are widely used to predict various spectroscopic data, including NMR and vibrational spectra, and to provide mechanistic insights into chemical reactions.

While specific DFT studies on this compound are not detailed in the provided search results, the application of DFT to similar fluorinated aromatic systems is well-documented. For instance, DFT has been successfully employed to explore the conformational behavior of fluorinated sulfones, showing good agreement between calculated structures and crystallographic analyses youtube.com. These studies often utilize functionals like B3LYP, which has been shown to perform well in calculating spectroscopic parameters for related molecules youtube.com.

By applying DFT methods, one could predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound, which would be invaluable for its experimental identification and characterization. Furthermore, DFT can be used to model reaction pathways and transition states, offering mechanistic insights into its reactivity, such as its susceptibility to electrophilic or nucleophilic attack.

The conformational flexibility of the dihydronaphthalene ring system makes the study of its conformational analysis and energy landscapes particularly important. The introduction of a fluorine atom at the 8-position can significantly influence the relative energies of different conformers.

Computational studies on related fluorinated compounds have demonstrated the profound impact of fluorine substitution on molecular conformation. The fluorine atom, due to its high electronegativity, can engage in various non-covalent interactions that stabilize or destabilize certain conformations. An ab initio study on trans-1,2-dihydroxy-1,2-dihydro-8-fluoronaphthalene revealed that the diequatorial conformer is energetically favored over the diaxial conformer nih.gov.

The energy landscape of this compound can be mapped out using computational methods to identify the global minimum and other low-energy conformers, as well as the energy barriers between them. This information is crucial for understanding the molecule's dynamic behavior and its interactions with other molecules. The study of the energy landscape of a small peptide, for example, revealed a rugged landscape with numerous free energy minima corresponding to well-defined structures. A similar approach for this compound would provide a comprehensive picture of its conformational preferences.

Dispersion forces, which are weak intermolecular forces arising from electron correlation, can play a crucial role in determining the stereoselectivity of chemical reactions, particularly in systems where other energetic contributions are closely balanced. The role of dispersion has been highlighted in computational studies of reactions involving fluorinated compounds.

A theoretical study on the Diels-Alder reaction between R-butenone and cyclopentadiene (B3395910) found that the endo selectivity of the non-fluorinated reaction is primarily due to a decrease in dispersion energy nih.gov. Conversely, for the fluorinated dienophile, a strong destabilizing strain energy in the endo transition state was identified as the main factor for the observed exo selectivity nih.gov. This demonstrates that dispersion effects, often captured by including empirical corrections (e.g., D3) in DFT calculations, are critical for accurately predicting stereochemical outcomes in reactions involving fluorinated molecules. Therefore, any computational investigation into the reactivity and stereoselectivity of this compound should consider the explicit inclusion of dispersion effects to achieve reliable predictions.

Derivatives and Analogs of 8 Fluoro 1,2 Dihydronaphthalene in Academic Research

Hydroxylated and Oxidized Derivatives (e.g., Dihydrodiols)

The metabolic processing of polycyclic aromatic hydrocarbons (PAHs) often involves enzymatic hydroxylation to form dihydrodiols. This process is a critical area of study in toxicology and drug metabolism. In the context of fluorinated naphthalenes, research has delved into the structural and conformational effects of fluorine substitution on these metabolites.

One key example is trans-1,2-dihydroxy-1,2-dihydro-8-fluoronaphthalene . Theoretical studies using ab initio methods have been conducted to determine its molecular geometry. These computational analyses have shown that, similar to its non-fluorinated counterpart, the conformation where the two hydroxyl groups are in a diequatorial position is the most stable form. nii.ac.jp Understanding these conformational preferences is crucial, as they can influence the subsequent metabolic steps, such as the formation of highly reactive dihydrodiol epoxides. nii.ac.jp

The generation of such dihydrodiols can be achieved through biomimetic and biological processes. Naphthalene (B1677914) dioxygenase (NDO), a non-heme iron-dependent enzyme found in bacteria, catalyzes the syn-dihydroxylation of naphthalene as the initial step in its degradation. nih.gov Inspired by this, small molecule iron complexes have been developed as functional NDO models to perform similar dearomative syn-dihydroxylation reactions on naphthalene substrates in a laboratory setting. cymitquimica.com Fungal systems, such as the white-rot fungus Phlebia lindtneri, are also known to metabolize chlorinated naphthalenes into hydroxylated and dihydrodihydroxylated compounds, suggesting similar pathways could exist for fluorinated analogs. nih.gov

Table 1: Investigated Hydroxylated Derivative of 8-Fluoro-1,2-dihydronaphthalene

Compound Name Research Focus Key Finding Citation
trans-1,2-dihydroxy-1,2-dihydro-8-fluoronaphthalene Ab initio molecular geometry analysis The diequatorial conformation of the hydroxyl groups is the most stable. nii.ac.jp

Halogenated Dihydronaphthalene Analogs (e.g., 5-bromo-8-fluoro-1,2,3,4-tetrahydronaphthalene)

The introduction of additional halogen atoms to the this compound framework creates analogs with modified properties for further synthetic elaboration or biological evaluation. While extensive academic literature specifically detailing the synthesis and reactivity of 5-bromo-8-fluoro-1,2,3,4-tetrahydronaphthalene is limited, its availability from commercial chemical suppliers indicates its use as a research building block. nih.govnih.gov

Research on structurally related tetralin (tetrahydronaphthalene) derivatives demonstrates the utility of such halogenated scaffolds. For instance, various bromo-tetralone derivatives have been synthesized and serve as precursors for more complex molecules. rsc.org Studies on thiazoline-tetralin hybrids have included compounds with 4-fluoro and 4-bromo substitutions on appended phenyl rings, which have been evaluated for their anticancer activities. nii.ac.jpnih.gov These studies highlight a general strategy where halogenated tetralin cores are used as intermediates in the synthesis of biologically active agents. nii.ac.jpnih.gov The bromo-substituent, in particular, is a versatile functional handle for cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Table 2: Example of a Halogenated Dihydronaphthalene Analog

Compound Name Molecular Weight (g/mol) Purity Source Type Citation
5-Bromo-8-fluoro-1,2,3,4-tetrahydronaphthalene 229.09 95% Commercial Supplier nih.gov

Amino and Amino Alcohol Derivatives

The incorporation of amino and amino alcohol functionalities into the fluorinated dihydronaphthalene structure is a significant area of research, particularly for the synthesis of chiral molecules with potential pharmaceutical applications. Academic studies have detailed synthetic strategies to produce these derivatives with high stereochemical control.

Enantioenriched 1-amino-4-fluoro-1,2-dihydronaphthalene derivatives have been successfully synthesized using complementary strategies. One notable approach allows for a divergent reaction pathway from a common intermediate. By carefully optimizing the reaction conditions and adjusting the amount of base used, chemists can selectively produce either the monofluorinated 1-amino-1,2-dihydronaphthalene or a fluorinated 1,3-amino alcohol derivative. This method provides flexible access to two distinct classes of valuable fluorinated building blocks from a single precursor.

Sulfonylated and Sulfoxidated Derivatives

Direct academic research on the synthesis and properties of sulfonylated and sulfoxidated derivatives specifically from this compound is not widely available in published literature. However, general synthetic methods for introducing sulfur-based functional groups into dihydronaphthalene systems have been reported.

One such method is the sulfur-mediated electrophilic cyclization of aryl-tethered internal alkynes, which yields 3-sulfenyl-1,2-dihydronaphthalenes . rsc.org In this process, a sulfoxide (B87167) activated by an anhydride (B1165640) acts as a sulfur electrophile, triggering the intramolecular cyclization. rsc.org While this research did not specifically employ fluorinated substrates, it establishes a potential pathway for accessing sulfur-containing dihydronaphthalene scaffolds.

Furthermore, conformational analyses of acyclic α-fluoro sulfides, sulfoxides, and sulfones have been conducted to understand the impact of fluorine on their structure, driven by hyperconjugative interactions. Such fundamental studies are crucial for designing and predicting the properties of more complex molecules like sulfonylated or sulfoxidated this compound, should they be synthesized.

Complex Bicyclic and Polycyclic Systems Incorporating Fluorinated Dihydronaphthalene Moieties

The dihydronaphthalene core is a valuable precursor for constructing more complex polycyclic systems, including medicinally relevant lignans (B1203133) and other polycyclic aromatic hydrocarbons (PAHs). cymitquimica.com The Diels-Alder reaction, a powerful tool for forming six-membered rings, is a key strategy in this area.

Research has shown that vinyl dihydronaphthalenes can act as dienes in asymmetric Diels-Alder reactions. For example, the reaction between 2-(E-2-acetoxyvinyl)-8-tert-butyl-3,4-dihydronaphthalene and an enantiopure sulfinyl-1,4-benzoquinone proceeds with high chemo-, regio-, and diastereoselectivity to create a complex tetracyclic product with five stereogenic centers. The presence of substituents on the dihydronaphthalene ring was found to significantly influence the selectivity of the cycloaddition.

While specific examples starting with this compound are not prominent in the literature, the synthesis of "pinpoint-fluorinated" PAHs from simpler fluoroarenes like 1-fluoronaphthalene (B124137) has been demonstrated. nii.ac.jp This involves a cyclic benzene (B151609) ring extension strategy, showcasing that fluorinated aromatic systems can be elaborated into larger, complex polycyclic structures. nii.ac.jp These methods suggest that this compound could similarly serve as a foundational element for building novel, complex fluorinated polycyclic molecules.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Fluoro-1,2-dihydronaphthalene, and what key reaction conditions influence yield?

  • Methodological Answer : Synthesis often employs visible light-mediated photoredox catalysis combined with cobalt catalysts, as demonstrated for analogous 4-aryl derivatives. Key conditions include solvents like MeCN/Et3N·3HF, with yields influenced by catalyst choice (e.g., 9-mesityl-10-methylacridinium perchlorate). Purification typically involves column chromatography, monitored via GC-MS or NMR. For fluorinated derivatives, reductive defluorination using zinc powder in aqueous ammonia/ammonium chloride may require extended reaction times (6+ days) to minimize impurities .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • 1H/19F NMR : Confirms fluorination position and structural integrity.
  • GC-MS : Identifies purity and byproducts (e.g., fluorinated isomers).
  • High-resolution mass spectrometry : Validates molecular formulae.
  • Flow NMR : Tracks reactive intermediates (e.g., diradicals) in real-time during synthesis .

Q. What in vitro models are suitable for assessing the cytotoxicity of this compound?

  • Methodological Answer : HepG2 cells and primary hepatocytes are standard for hepatic toxicity. Endpoints include ROS generation (DCFH-DA assay) and mitochondrial dysfunction (MTT assay). EC50 values should be compared to structural analogs like 6-Bromo-1,2-dihydronaphthalene, which shows 96% purity in cytotoxicity studies .

Advanced Research Questions

Q. How do bacterial dioxygenases influence the enantioselective oxidation of this compound?

  • Methodological Answer : Pseudomonas spp. (e.g., strain NCIB 9816/11) catalyze enantioselective oxidation via naphthalene dioxygenase, producing (1R,2S)-dihydroxy-1,2-dihydronaphthalene. Recombinant E. coli models confirm enzyme specificity. Chiral HPLC or circular dichroism distinguishes enantiomers, while deuterium labeling elucidates desaturation pathways. Opposite stereochemical outcomes are observed with toluene dioxygenase .

Q. What conflicting data exist regarding the environmental persistence of this compound, and how should researchers address these discrepancies?

  • Methodological Answer : Contradictions arise from fluorination's dual role in enhancing stability and enabling biodegradation. Standardized OECD 301 tests under diverse microbial consortia are recommended. Metabolomics (LC-HRMS) identifies breakdown products like cis-dihydrodiols versus recalcitrant fluorinated quinones. Environmental fate studies should cross-reference with 4-phenyl-1,2-dihydronaphthalene, a transitional pharmaceutical byproduct .

Q. How do fluorination patterns influence the reaction thermodynamics of dihydronaphthalene derivatives?

  • Methodological Answer : Fluorine's electronegativity stabilizes transition states, reducing activation energy. Calorimetric studies (DSC) and DFT calculations predict exothermicity (ΔH = −15 to −20 kJ/mol) for fluorination steps. Comparative thermochemical data for 1,2,4,5,6,8-hexafluoronaphthalene show enthalpy variations due to steric and electronic effects .

Q. What strategies resolve contradictions in reported toxicity mechanisms of fluorinated dihydronaphthalenes?

  • Methodological Answer : Systematic reviews (PRISMA guidelines) with risk-of-bias assessment (NIH Tool) differentiate confounders. Meta-analyses stratify data by exposure routes (oral vs. inhalation) and model organisms. In vitro-in vivo extrapolation (IVIVE) using physiologically based pharmacokinetic (PBPK) modeling reconciles metabolic disparities, emphasizing glutathione conjugation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.